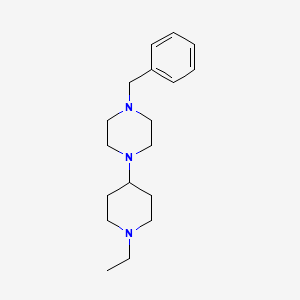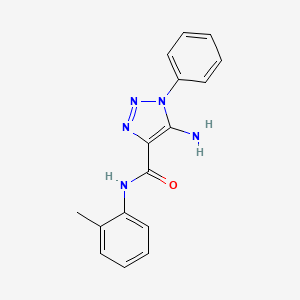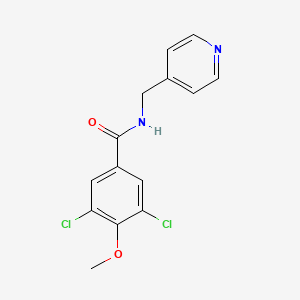![molecular formula C23H23NO4 B4775117 diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate](/img/structure/B4775117.png)
diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate
Overview
Description
Diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate, also known as DIM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a type of indole-based derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate is not fully understood. However, it has been suggested that the compound may act as an antioxidant and modulate the expression of various genes involved in inflammation and cancer. diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate has also been shown to inhibit the activity of enzymes involved in the metabolism of carcinogens.
Biochemical and Physiological Effects:
Studies have shown that diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate can modulate the activity of various signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. In addition, diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the advantages of using diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate in lab experiments is its low toxicity. It has been shown to have a high safety profile and does not cause significant adverse effects in animal models. However, one of the limitations of using diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate in lab experiments is its poor solubility in water. This can make it difficult to administer the compound to animals and may require the use of solvents.
Future Directions
There are several future directions for the study of diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate and its potential applications in the treatment of cancer and inflammation.
Conclusion:
In conclusion, diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate is a synthetic compound that has shown potential therapeutic properties in scientific research. The compound has been investigated for its anti-inflammatory, anti-cancer, and neuroprotective effects. Although the mechanism of action of diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate is not fully understood, it has been suggested that the compound may act as an antioxidant and modulate the expression of various genes involved in inflammation and cancer. Further studies are needed to fully understand the potential applications of diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate in the treatment of various diseases.
Scientific Research Applications
Diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
diethyl 2-[(1-benzylindol-3-yl)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-3-27-22(25)20(23(26)28-4-2)14-18-16-24(15-17-10-6-5-7-11-17)21-13-9-8-12-19(18)21/h5-14,16H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETYFESHMDVFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl [(1-benzyl-1H-indol-3-yl)methylidene]propanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-(2-chlorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4775037.png)
![4-allyl-3-[(2-chlorobenzyl)thio]-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4775040.png)
![{[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4775050.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B4775060.png)
![methyl 2-({[3-(1,3-benzodioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4775063.png)

![N-[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4775079.png)
![N-({1-[2-(1-azepanyl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B4775081.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-butylhydrazinecarboxamide](/img/structure/B4775094.png)
![2-(methylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4775098.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4775099.png)


